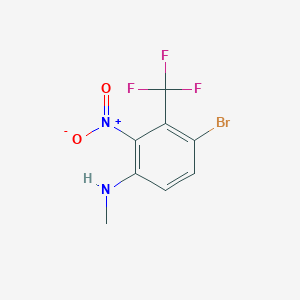

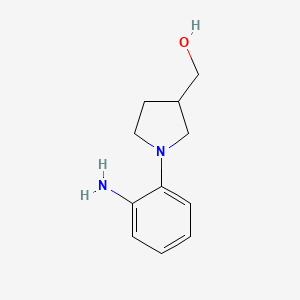

![molecular formula C8H2BrClF5N3 B1381400 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1823188-41-5](/img/structure/B1381400.png)

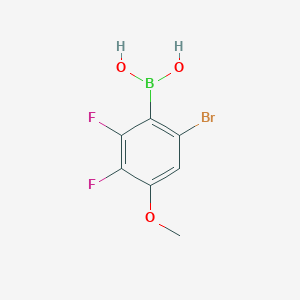

3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . These compounds are known for their potential in various therapeutic applications .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied, particularly in the context of their role as bromodomain inhibitors . The specific reactions involving “this compound” are not detailed in the available sources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

[1,2,4]Triazolo[4,3-a]pyridines, including derivatives of 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl), have been the subject of studies focusing on their synthesis methods and chemical properties. A notable method involves the one-pot synthesis under microwave irradiation, presenting an efficient route to produce novel derivatives containing the trifluoromethyl moiety. These compounds were synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, characterized by NMR, MS, and elemental analysis, and showed weak antifungal activity (Yang et al., 2015). Additionally, efficient synthesis routes involving oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions have been developed to generate triazolopyridines with potential pharmaceutical applications (El-Kurdi et al., 2021).

Biological and Herbicidal Activities

Compounds in this class, with slight modifications, have shown notable biological activities. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential use in agricultural chemistry (Moran, 2003).

Antifungal Activity and Crystal Structure Analysis

The antifungal activity and crystal structure of certain derivatives have also been studied, showing activity against various fungi species. The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, for example, was synthesized and characterized, showing inhibitory effects against specific fungi (Wang et al., 2018).

Chemical and Physical Properties

Research into the chemical and physical properties of these compounds includes studies on their crystal structure, synthesis methods, and theoretical calculations to better understand their reactivity and potential applications in various fields, such as the development of new materials or as intermediates in organic synthesis (Mu et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with a similar triazole structure have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that triazole compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Related compounds have shown diverse pharmacological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds .

Result of Action

Related compounds have been found to induce apoptosis in certain cell lines .

Action Environment

The stability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Direcciones Futuras

The [1,2,4]triazolo[4,3-a]pyridine class of compounds, including “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine”, shows promise in various therapeutic applications, particularly as inhibitors of IDO1 in cancer immunotherapy . Future research could focus on further exploring their therapeutic potential and improving their potency and selectivity .

Propiedades

IUPAC Name |

3-[bromo(difluoro)methyl]-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrClF5N3/c9-7(11,12)6-17-16-5-4(10)1-3(2-18(5)6)8(13,14)15/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQIPMZYDPVEDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrClF5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

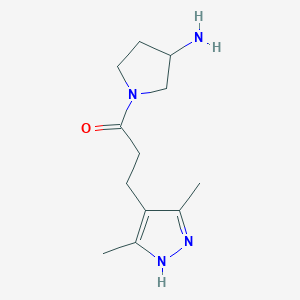

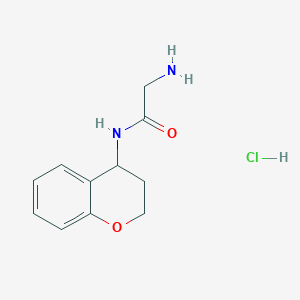

![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)

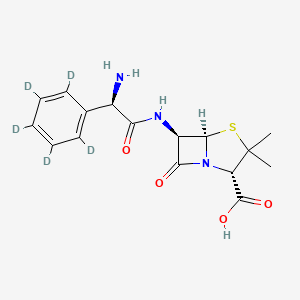

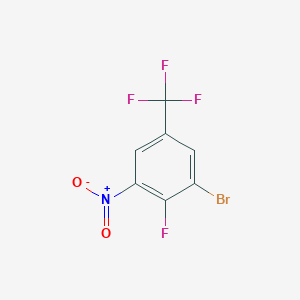

![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)

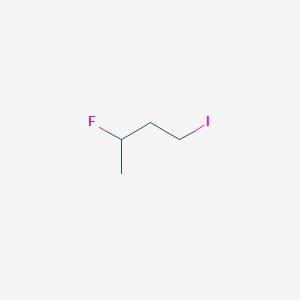

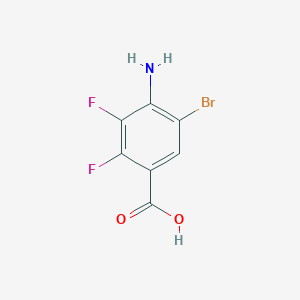

![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)